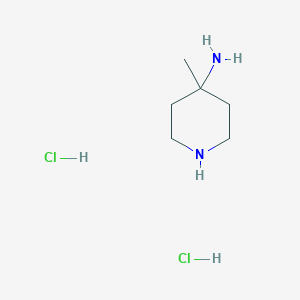

4-Methylpiperidin-4-amine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6(7)2-4-8-5-3-6;;/h8H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZTYVDALMFSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610669 | |

| Record name | 4-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483366-98-9 | |

| Record name | 4-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-4-Methylpiperidin-4-amine-dihydrochloride-Synthesis-Properties-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in a vast array of bioactive molecules. Within this class, 4-Methylpiperidin-4-amine dihydrochloride represents a particularly valuable building block. Its structure, featuring a quaternary carbon at the 4-position bearing both a methyl and an amino group, offers a unique three-dimensional vector for chemical elaboration. This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development. The 4-aminopiperidine motif is found in numerous bioactive compounds, making its derivatives key targets in drug discovery.[1][2]

Core Synthesis and Mechanistic Rationale

The construction of the 4-methyl-4-amino quaternary center on the piperidine ring is a non-trivial synthetic challenge. A robust and scalable approach is critical for its practical application. One of the most effective methods proceeds from a protected piperidin-4-one, utilizing a variation of the Strecker synthesis or Curtius rearrangement as a key transformation.[1]

Synthetic Pathway Overview

A prevalent and logical synthetic route begins with a commercially available N-protected piperidin-4-one, such as 1-Boc-4-piperidone. The key steps involve the introduction of the methyl group and the subsequent conversion of the ketone to the amine.

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol and Rationale

Step 1: Grignard Methylation of 1-Boc-4-piperidone

-

Protocol: To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), a solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Causality: The Grignard reagent (MeMgBr) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone. The Boc (tert-butyloxycarbonyl) group is a robust protecting group for the piperidine nitrogen, stable to the strongly basic and nucleophilic conditions of the Grignard reaction. The low temperature (0 °C) is maintained to control the exothermic reaction and minimize side products. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step 2: Conversion to Azide via an SN2 Reaction

-

Protocol: The tertiary alcohol from Step 1 is dissolved in a suitable solvent like toluene. Diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are added, followed by sodium azide (NaN₃). The mixture is heated to facilitate the reaction.

-

Causality: Direct conversion of the tertiary alcohol to an amine is difficult. An azide intermediate provides a reliable pathway. The alcohol is first activated in situ, and then displaced by the azide nucleophile in an S

N2 reaction. This two-step, one-pot procedure is often safer and more efficient than alternatives. This method avoids the use of highly toxic reagents like diethylaluminum cyanide.[1]

Step 3: Reduction of the Azide to the Primary Amine

-

Protocol: The azido intermediate is dissolved in a solvent like methanol or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium surface catalyzes the addition of hydrogen across the azide functional group, liberating nitrogen gas as the only byproduct. This method is generally preferred over metal hydride reductions (like LiAlH₄) for its milder conditions and easier workup.

Step 4: Deprotection and Salt Formation

-

Protocol: The Boc-protected amine from Step 3 is dissolved in a solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature. The product, this compound, typically precipitates from the solution and can be collected by filtration.

-

Causality: The Boc group is acid-labile. Strong acid protonates the carbamate, leading to its cleavage into tert-butanol, carbon dioxide, and the free amine. The presence of excess hydrochloric acid ensures that both the primary amine and the piperidine ring nitrogen are protonated, forming the stable dihydrochloride salt. This salt form often improves stability and handling characteristics compared to the free base.[3]

Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |

| Molecular Weight | 187.11 g/mol | [4][5] |

| Appearance | White to off-white solid | Typical |

| Purity | ≥95% | [4] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized material to confirm its structure. The expected mass spectrometry result would show a molecular ion peak corresponding to the free base (C₆H₁₄N₂) at m/z ≈ 115.12 (MH⁺).

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery, primarily serving as a versatile intermediate. Its utility stems from the two nitrogen atoms which can be functionalized to modulate biological activity and pharmacokinetic properties.[3][6]

-

Central Nervous System (CNS) Agents: The piperidine core is a common feature in drugs targeting the CNS. The dual nitrogen sites on this scaffold can enhance binding to biological targets such as G-protein coupled receptors (GPCRs) and ion channels, making it a valuable building block for agents treating neurological and psychiatric disorders.[3][6]

-

Enzyme Inhibitors: The aminomethyl group can be elaborated to interact with key residues in enzyme active sites. This scaffold has been incorporated into inhibitors of various enzymes, including protein kinases, which are significant targets in oncology.[6]

-

Antiviral Agents: Derivatives of the 4-aminopiperidine (4AP) scaffold have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly.[2] The structure allows for systematic modifications in Structure-Activity Relationship (SAR) campaigns to optimize antiviral potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

CCR5 Antagonists: The 4-substituted-4-aminopiperidine framework is a key building block for synthesizing CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[1]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][9] After handling, wash hands thoroughly.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep it away from incompatible materials.

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7]

This guide provides a foundational understanding of this compound. The synthetic protocols and applications described herein are based on established chemical principles and literature precedents, offering a reliable starting point for researchers and developers in the chemical and pharmaceutical sciences.

References

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). piperidin-4-amine,dihydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). N-Methylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine.

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

PubMed. (n.d.). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopiperidine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylpiperidin-4-yl)piperidin-4-amine. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. piperidin-4-amine,dihydrochloride [myskinrecipes.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. N-Methylpiperidin-4-amine dihydrochloride - Lead Sciences [lead-sciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methylpiperidin-4-amine Dihydrochloride

Introduction

In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are ubiquitous, serving as foundational building blocks for a vast array of therapeutic agents. Their conformational stability and ability to present substituents in well-defined three-dimensional space make them invaluable for optimizing drug-receptor interactions. Among these, 4-Methylpiperidin-4-amine dihydrochloride emerges as a key bifunctional intermediate, offering strategic vectors for molecular elaboration. As a primary amine on a quaternary carbon center, it introduces a unique structural motif that can be pivotal for modulating potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery workflows.[1][2] Properties such as solubility, pKa, and lipophilicity govern a molecule's journey from the laboratory bench to its biological target, influencing everything from reaction feasibility and purification to formulation, absorption, distribution, metabolism, and excretion (ADME).[3] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and the experimental context necessary for informed scientific decision-making.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent characterization. 4-Methylpiperidin-4-amine is a diamine featuring a primary amine and a secondary amine integrated into a piperidine ring, with a methyl group creating a quaternary center at the C4 position. The dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and formulation.

| Identifier | Data | Reference |

| IUPAC Name | 4-methylpiperidin-4-amine;dihydrochloride | [4] |

| CAS Number | 483366-98-9 | [5][6] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [5][6] |

| Molecular Weight | 187.11 g/mol | [5][6] |

| Canonical SMILES | CC1(CCNCC1)N.Cl.Cl | [5] |

| Structure |

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of 4-Methylpiperidin-4-amine and its dihydrochloride salt. It is critical to note that while some data can be reliably computed, many properties necessitate empirical determination for accuracy in a drug development context.

| Property | Value (Form) | Comments and Significance |

| Melting Point | Data not available | Essential for assessing purity, stability, and polymorphism. Requires experimental determination. |

| pKa₁ (Piperidine N) | Predicted: ~10-11 | The secondary amine in the piperidine ring is expected to be highly basic, similar to other piperidines.[7] Crucial for predicting ionization in the physiological pH range. |

| pKa₂ (Primary Amine) | Predicted: ~9-10 | The primary amine is also basic. The two pKa values dictate the specific cationic species present at a given pH, affecting receptor binding and solubility. |

| Calculated logP | -0.4 (Free Base) | This value, calculated for the neutral free base, indicates inherent hydrophilicity.[4] The salt form is significantly more water-soluble. |

| Solubility | High in aqueous solutions (predicted) | As a dihydrochloride salt of a low molecular weight amine, high water solubility is expected.[8] This is a key parameter for formulation and biopharmaceutical performance.[1] |

Experimental Determination of Physicochemical Properties

The true utility of a chemical intermediate is revealed through rigorous experimental characterization. The protocols described below are foundational methods used to validate and quantify the properties of molecules like this compound.

Solubility Profile: Beyond a Single Number

Solubility is a critical determinant of a drug candidate's developability.[2] For an ionizable compound like this compound, solubility is not a static value but is highly dependent on the pH of the medium. This pH-dependency directly impacts where a drug might be absorbed in the gastrointestinal tract and dictates viable formulation strategies.

This protocol outlines the equilibrium shake-flask method, a gold standard for solubility assessment.

-

Preparation of Buffers: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate conditions from the stomach to the small intestine.

-

Sample Preparation: Add an excess amount of this compound to separate vials, ensuring a solid reservoir is present.

-

Equilibration: Add a precise volume of each pH buffer to the corresponding vials.

-

Incubation: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential for confirming saturation.

-

Sample Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility at each pH is calculated based on the measured concentration and the dilution factor.

-

Why use multiple pH buffers? The ionization state of the two amine groups changes with pH. At low pH (e.g., pH 2.0), both amines will be fully protonated (cationic), which typically maximizes interaction with water and enhances solubility. As the pH increases past the pKa values, the amines deprotonate, becoming less polar and potentially causing a sharp decrease in solubility.

-

Trustworthiness: The protocol is self-validating. The continued presence of solid material ensures that the measured concentration represents the true saturation solubility. HPLC analysis provides a robust and specific method for quantification.

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. pacelabs.com [pacelabs.com]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperidin-4-amine | C6H14N2 | CID 21090445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 483366-98-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

A Technical Guide to the Spectroscopic Profile of 4-Methylpiperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic data for 4-Methylpiperidin-4-amine dihydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document synthesizes information from structurally related compounds and fundamental spectroscopic principles to offer a comprehensive and predictive overview. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established scientific literature and provide a robust framework for spectroscopic analysis in drug development and chemical research.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] Accurate and thorough characterization of such compounds is paramount for regulatory approval and ensuring the safety and efficacy of potential drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of these molecules.[3][4]

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The dihydrochloride salt form implies the protonation of both the piperidine ring nitrogen and the 4-amino group, which significantly influences the spectroscopic features.[5] The subsequent sections will provide detailed experimental protocols for acquiring such data, present the expected spectral characteristics in tabular format, and offer in-depth interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the protonation of the two nitrogen atoms will lead to downfield shifts of adjacent protons and carbons compared to the free base.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine salts to allow for the exchange of labile N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | m | 4H | H2, H6 (axial & equatorial) |

| ~1.8-2.0 | m | 4H | H3, H5 (axial & equatorial) |

| ~1.4 | s | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum

The protonation of both nitrogen atoms in D₂O will lead to the exchange of the N-H protons with deuterium, rendering them invisible in the ¹H NMR spectrum.

-

Piperidine Ring Protons (H2, H6, H3, H5): The protons on the carbons adjacent to the protonated ring nitrogen (H2 and H6) are expected to be the most deshielded, appearing as a complex multiplet in the range of 3.4-3.6 ppm. The protons at the H3 and H5 positions will appear further upfield, likely as a multiplet around 1.8-2.0 ppm. The chair conformation of the piperidine ring will result in distinct axial and equatorial protons, leading to complex splitting patterns.

-

Methyl Protons (-CH₃): The methyl group at the C4 position is a singlet due to the absence of adjacent protons and is expected to appear at approximately 1.4 ppm.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~50-55 | C4 |

| ~45-50 | C2, C6 |

| ~30-35 | C3, C5 |

| ~20-25 | -CH₃ |

Interpretation of ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are also influenced by the protonation of the nitrogen atoms.[6]

-

C4: The quaternary carbon at C4, attached to the methyl and amino groups, is expected to be in the 50-55 ppm range.

-

C2, C6: The carbons adjacent to the ring nitrogen will be deshielded and are predicted to appear around 45-50 ppm.

-

C3, C5: These carbons are further from the heteroatoms and will resonate upfield, likely in the 30-35 ppm region.

-

-CH₃: The methyl carbon will have the most upfield chemical shift, expected around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad, Strong | N-H⁺ stretching (ammonium salts) |

| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1600-1500 | Medium | N-H bending (ammonium salts) |

| 1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

Interpretation of IR Spectrum

The IR spectrum of this compound will be dominated by absorptions characteristic of ammonium salts.[7]

-

N-H⁺ Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in the protonated primary and secondary amine groups (-NH₃⁺ and >NH₂⁺). This broadness is due to hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group will appear as medium to strong peaks in the 2950-2850 cm⁻¹ range.

-

N-H Bending: The N-H bending vibrations of the ammonium groups are expected to cause medium intensity bands in the 1600-1500 cm⁻¹ region.

-

C-H Bending: C-H bending (scissoring and bending) vibrations for the CH₂ and CH₃ groups will be observed in the fingerprint region, typically around 1470-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Solvent: Methanol or acetonitrile with 0.1% formic acid

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

Predicted Mass Spectrometry Data

| m/z (amu) | Interpretation |

| 115.128 | [M+H]⁺ of the free base (C₆H₁₄N₂) |

| 98.112 | Loss of NH₃ from [M+H]⁺ |

| 70.081 | Fragmentation of the piperidine ring |

Interpretation of Mass Spectrum

In positive ion ESI-MS, the dihydrochloride salt will likely be observed as the protonated free base, [M+H]⁺.

-

Molecular Ion: The expected molecular ion peak for the free base (C₆H₁₄N₂) would be at an m/z of approximately 115.128.

-

Fragmentation: Common fragmentation pathways for piperidine derivatives involve the loss of substituents and ring cleavage. A significant fragment could be observed at m/z 98.112, corresponding to the loss of ammonia (NH₃) from the protonated molecule. Further fragmentation of the piperidine ring would lead to smaller charged species.

Caption: Proposed ESI-MS fragmentation pathway for 4-Methylpiperidin-4-amine.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of this compound. The interpretations are based on fundamental principles of NMR, IR, and mass spectrometry, and data from closely related structures. Researchers can use this guide as a reference for method development, spectral interpretation, and quality control of this compound. It is important to note that actual experimental data may show slight variations depending on the specific instrumentation and experimental conditions.

References

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]]

-

PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]]

- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.

- Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 754-757.

- Flores-Alamo, M., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 1(1), 38-48.

-

Chemsrc. (n.d.). 4-Methyl-4-piperidinol. Retrieved from [Link]

- Gümüş, F., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(10), e2100433.

-

PubChem. (n.d.). 4-Aminopiperidine dihydrochloride. Retrieved from [Link]

- Moody, C. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine-3- and -4-carboxylates. RSC Medicinal Chemistry, 13(11), 1614-1620.

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

- Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(2), 333-340.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Varady, L., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6835-6839.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

- González, J., et al. (2014). Mid-Infrared, Long Wave Infrared (4-12 μm) Molecular Emission Signatures from Pharmaceuticals Using Laser-Induced Breakdown Spectroscopy (LIBS). Applied Spectroscopy, 68(8), 843-851.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Methodological & Application

The Strategic Application of 4-Amino-4-Methylpiperidine in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Privileged Scaffold in Focus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a versatile starting point for drug design. The piperidine ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties, metabolic stability, and its presence in a multitude of approved drugs.[1] This guide focuses on a particularly valuable derivative: 4-amino-4-methylpiperidine . The strategic introduction of a methyl group and an amino group at the C4 position creates a quaternary center, bestowing unique conformational constraints and providing a key vector for further chemical elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols involving this versatile building block. We will delve into the causality behind its utility, providing field-proven insights into its application in the synthesis of high-value therapeutic agents, from HIV entry inhibitors to kinase modulators.

Core Attributes of the 4-Amino-4-Methylpiperidine Scaffold

The utility of 4-amino-4-methylpiperidine in drug discovery is not coincidental; it stems from a confluence of advantageous structural and chemical properties.

-

Conformational Rigidity: The gem-disubstitution at the C4 position restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity.

-

Three-Dimensional Diversity: The primary amino group serves as a crucial handle for introducing a wide array of substituents, allowing for the exploration of chemical space in three dimensions. This is paramount for optimizing interactions with complex protein binding pockets.

-

Improved Physicochemical Properties: The piperidine nitrogen can be a key determinant of a molecule's overall properties. The 4-amino-4-methylpiperidine scaffold often contributes to improved aqueous solubility and can be modulated to fine-tune lipophilicity, which are critical parameters for favorable pharmacokinetics.[1]

-

Metabolic Stability: The quaternary carbon at the C4 position is not susceptible to metabolic oxidation, a common metabolic pathway for many drug molecules. This inherent stability can lead to an improved metabolic profile and a longer in vivo half-life.

Application Note I: Development of CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[2] Consequently, the development of small-molecule CCR5 antagonists has been a major focus in anti-HIV drug discovery. The 4-amino-4-methylpiperidine scaffold has proven to be a key building block in the synthesis of potent piperazino-piperidine based CCR5 antagonists.[3]

Case Study: Synthesis of Sch-350634 Analogues

A notable example is the concise synthesis of the potent and bioavailable CCR5 antagonist, Sch-350634.[3] The use of N'-Boc-4-methyl-4-aminopiperidine as a key intermediate allows for a highly convergent and efficient synthesis, avoiding the use of toxic reagents like diethylaluminum cyanide.[3]

Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine

This protocol outlines a robust method for the synthesis of the key building block, N-Boc-4-methyl-4-aminopiperidine, starting from commercially available ethyl isonipecotate. The procedure employs a key Curtius rearrangement.[3]

Diagram: Synthetic Workflow for N-Boc-4-methyl-4-aminopiperidine

Caption: Synthetic pathway for N-Boc-4-methyl-4-aminopiperidine.

Step-by-Step Methodology

-

N-Protection of Ethyl Isonipecotate:

-

To a solution of ethyl isonipecotate (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-ethyl isonipecotate.

-

-

α-Methylation:

-

Dissolve N-Boc-ethyl isonipecotate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF.

-

Stir the mixture at -78 °C for 1 hour.

-

Add methyl iodide (MeI, 1.5 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. Purify by column chromatography to obtain N-Boc-4-methyl-ethyl isonipecotate.

-

-

Saponification:

-

Dissolve the methylated ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates completion.

-

Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Wash the organic extracts, dry, and concentrate to yield the corresponding carboxylic acid.

-

-

Curtius Rearrangement:

-

Dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and tert-butanol.

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to reflux (80-90 °C) for 3-4 hours.

-

Cool the reaction, concentrate, and purify the residue by column chromatography to afford the di-Boc protected 4-amino-4-methylpiperidine.

-

-

Selective Deprotection:

-

Dissolve the di-Boc intermediate in a solution of HCl in dioxane (e.g., 4M).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the solvent and partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to yield the final product, N-Boc-4-methyl-4-aminopiperidine.

-

Application Note II: Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopiperidine scaffold has been successfully incorporated into potent and selective kinase inhibitors.

Case Study: Akt (Protein Kinase B) Inhibitors

The serine/threonine kinase Akt is a central node in signaling pathways that promote cell survival and proliferation.[4] The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has been identified as a potent and orally bioavailable inhibitor of Akt.[4] While this example uses a carboxamide linker at the C4 position, the 4-amino-4-methylpiperidine moiety can be envisioned as a valuable alternative to modulate potency, selectivity, and pharmacokinetic properties. The methyl group can probe specific hydrophobic pockets within the ATP-binding site of the kinase.

Diagram: Generalized Kinase Inhibitor Synthesis Workflow

Caption: General workflow for synthesizing kinase inhibitors.

Application Note III: Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[5][6] The 4-aminopiperidine scaffold is well-suited for the development of GPCR modulators.

Case Study: CXCR4 Modulators

The C-X-C chemokine receptor type 4 (CXCR4) is implicated in HIV infection, cancer metastasis, and inflammatory diseases.[7] Virtual screening and rational drug design have led to the discovery of novel aminopiperidinyl amide CXCR4 modulators.[7] The 4-aminopiperidine core provides a rigid scaffold from which substituents can be projected to interact with key residues in the receptor. The 4-methyl variant could offer advantages by influencing the orientation of these substituents, potentially leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The rationale for using 4-amino-4-methylpiperidine over other substituted piperidines is rooted in SAR studies.

| Feature | Impact on Bioactivity | Rationale |

| C4-Methyl Group | Can increase potency and selectivity. | The methyl group can engage in favorable van der Waals interactions with hydrophobic pockets in the target protein. It also restricts the conformation of substituents at the C4-amino group, which can be beneficial for optimal binding. |

| C4-Amino Group | Provides a key point for diversification. | Allows for the introduction of a wide range of chemical moieties to probe the binding site and optimize interactions. Can also serve as a hydrogen bond donor. |

| Piperidine Nitrogen | Influences solubility and pKa. | Can be functionalized to modulate the overall physicochemical properties of the molecule, impacting absorption, distribution, metabolism, and excretion (ADME). |

Conclusion

4-Amino-4-methylpiperidine is a powerful and versatile building block in modern drug discovery. Its unique combination of conformational rigidity, three-dimensional diversity, and favorable physicochemical properties makes it a valuable asset for medicinal chemists. The application notes and protocols provided herein demonstrate its utility in the synthesis of diverse therapeutic agents, including CCR5 antagonists, kinase inhibitors, and GPCR modulators. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships will enable researchers to fully leverage the potential of this privileged scaffold in the development of next-generation therapeutics.

References

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (URL: [Link])

-

Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. (URL: [Link])

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (URL: [Link])

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (URL: [Link])

-

Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. (URL: [Link])

-

Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. (URL: [Link])

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

-

Structure-activity relationship studies: M2 and CCR5 receptor antagonists. (URL: [Link])

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (URL: [Link])

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine. (URL: [Link])

-

68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. (URL: [Link])

-

Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (URL: [Link])

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (URL: [Link])

-

Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl. (URL: [Link])

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (URL: [Link])

-

GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. (URL: [Link])

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (URL: [Link])

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (URL: [Link])

-

4-(N-Boc-amino)piperidine. (URL: [Link])

-

Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. (URL: [Link])

Sources

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of CCR5 Antagonists Leveraging the 4-Amino-4-Methylpiperidine Scaffold: An Application and Protocol Guide

This guide provides a detailed exploration of the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, with a specific focus on the strategic implementation of the 4-amino-4-methylpiperidine scaffold. CCR5 is a well-validated therapeutic target, primarily recognized for its role as a co-receptor for HIV-1 entry into host cells.[1] Consequently, the development of small molecule CCR5 antagonists remains a significant endeavor in medicinal chemistry and drug development.[1][2] The 4-amino-4-methylpiperidine moiety has emerged as a crucial building block in the design of potent and orally bioavailable CCR5 antagonists, offering a rigid scaffold that correctly orients key pharmacophoric elements for optimal receptor engagement.[3][4]

This document will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals. We will delve into the synthesis of the pivotal N'-Boc-4-methyl-4-aminopiperidine intermediate and its subsequent incorporation into a representative CCR5 antagonist, Sch-350634.

The Significance of the 4-Amino-4-Methylpiperidine Moiety in CCR5 Antagonist Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] In the context of CCR5 antagonists, the 4-amino-4-methylpiperidine unit serves several critical functions:

-

Structural Rigidity: The cyclic nature of the piperidine ring restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to the receptor.

-

Vectorial Orientation: The substituents at the 4-position provide a well-defined exit vector for the attachment of other pharmacophoric groups, ensuring their correct spatial orientation within the CCR5 binding pocket.

-

Physicochemical Properties: The presence of the amino and methyl groups can be fine-tuned to optimize crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

The synthesis of this key building block is, therefore, a critical first step in the development of this class of CCR5 antagonists.

Synthesis of the Key Intermediate: N'-Boc-4-methyl-4-aminopiperidine

An efficient and scalable synthesis of 4-substituted-4-aminopiperidine derivatives has been developed, which avoids the use of toxic reagents like diethylaluminum cyanide.[3] The key steps in this synthesis involve the alkylation of an isonipecotate derivative followed by a Curtius rearrangement to install the amine functionality.[3]

Synthetic Workflow Overview

The overall synthetic strategy to obtain N'-Boc-4-methyl-4-aminopiperidine is depicted below. This multi-step process begins with the protection and subsequent alkylation of ethyl isonipecotate, followed by saponification, and finally, the crucial Curtius rearrangement.

Caption: Synthetic workflow for N'-Boc-4-methyl-4-aminopiperidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

This protocol details the initial protection and subsequent methylation of the starting material.

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Boc Protection | Ethyl isonipecotate, (Boc)₂O, Et₃N, DCM | 0 to RT | 12 | ~98 |

| 2. α-Methylation | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, LDA, MeI, THF | -78 to RT | 3 | ~95 |

Step-by-Step Methodology:

-

Boc Protection: To a solution of ethyl isonipecotate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

-

α-Methylation: To a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in THF dropwise. Stir the mixture at -78 °C for 1 hour, then add methyl iodide (MeI, 1.5 equivalents). Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Protocol 2: Synthesis of N'-Boc-4-methyl-4-aminopiperidine via Curtius Rearrangement

This protocol outlines the saponification of the ester and the subsequent one-pot Curtius rearrangement. The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[5] In this case, tert-butanol is used to form the Boc-protected amine.

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Saponification | Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate, LiOH, THF/H₂O | RT | 4 | ~96 |

| 2. Curtius Rearrangement | 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid, DPPA, Et₃N, t-BuOH, Toluene | 100 | 12 | ~85 |

Step-by-Step Methodology:

-

Saponification: To a solution of ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH, 2 equivalents). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid.

-

Curtius Rearrangement: To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 equivalents).[6] Heat the mixture to 80 °C for 2 hours. Add tert-butanol (t-BuOH, 3 equivalents) and continue heating at 100 °C for 12 hours. After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to give N'-Boc-4-methyl-4-aminopiperidine.

Application in the Synthesis of a Potent CCR5 Antagonist: Sch-350634

The utility of N'-Boc-4-methyl-4-aminopiperidine as a key building block is demonstrated in the concise synthesis of Sch-350634, a potent piperazino-piperidine based CCR5 antagonist.[3] The synthesis involves the coupling of the deprotected 4-amino-4-methylpiperidine with a pre-functionalized piperazine derivative.

Synthetic Workflow for Sch-350634

The final steps of the synthesis involve the deprotection of the Boc group from the key intermediate, followed by coupling with the piperazine moiety.

Caption: Final steps in the synthesis of Sch-350634.

Detailed Experimental Protocol

Protocol 3: Synthesis of Sch-350634

| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Boc Deprotection | N'-Boc-4-methyl-4-aminopiperidine, TFA, DCM | 0 to RT | 2 | ~99 |

| 2. Amide Coupling | 4-amino-4-methylpiperidine, 1-(2,4-dimethylpyrimidin-5-carbonyl)-4-(3-chlorophenyl)piperazine, EDCI, HOBt, DIPEA, DMF | RT | 12 | ~92 |

Step-by-Step Methodology:

-

Boc Deprotection: To a solution of N'-Boc-4-methyl-4-aminopiperidine (1 equivalent) in DCM at 0 °C, add trifluoroacetic acid (TFA, 10 equivalents). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent to yield the crude 4-amino-4-methylpiperidine as its trifluoroacetate salt, which can be used in the next step without further purification.

-

Amide Coupling: To a solution of 1-(2,4-dimethylpyrimidin-5-carbonyl)-4-(3-chlorophenyl)piperazine (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents). Stir the mixture for 15 minutes, then add the crude 4-amino-4-methylpiperidine trifluoroacetate salt (1.1 equivalents). Stir the reaction at room temperature for 12 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford Sch-350634.

Conclusion and Future Perspectives

The 4-amino-4-methylpiperidine scaffold is a validated and highly valuable building block for the synthesis of a new generation of CCR5 antagonists. The synthetic route detailed in this guide, which utilizes a key Curtius rearrangement, offers an efficient and scalable method for producing the crucial N'-Boc-4-methyl-4-aminopiperidine intermediate. The subsequent coupling to form complex CCR5 antagonists like Sch-350634 demonstrates the practical application of this building block in drug discovery programs.

Further derivatization of the 4-amino-4-methylpiperidine core, as well as the exploration of alternative coupling strategies, will undoubtedly lead to the discovery of novel CCR5 antagonists with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein serve as a solid foundation for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

- Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678.

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

- Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841–3844.

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

- Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., ... & Watkins, R. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408.

- Shashikumar, N. D., & Gudem, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 15(6), 779-801.

- Haycock-Lewandowski, S. J., Wilder, A., & Ahman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094–1103.

-

PubChem. (n.d.). Vicriviroc. Retrieved from [Link]

- Zhang, Y., & Lu, Y. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636.

- Fülöp, F., Lázár, L., & Szatmári, I. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2020). Curtius rearrangement.

- Asymmetric Synthesis of Piperidines and their Derivatives. (2017). In Topics in Heterocyclic Chemistry (Vol. 49). Springer.

- Velazquez, C. A., & Jung, M. E. (2020). CCR5 antagonists as anti-HIV-1 agents. Future Medicinal Chemistry, 12(1), 5-8.

- De Kimpe, N., & Mangelinckx, S. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(32), 6095-6101.

-

PharmaCompass. (n.d.). Vicriviroc. Retrieved from [Link]

-

ResearchGate. (n.d.). Ya-Qiu LONG. Retrieved from [Link]

Sources

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 4-Methylpiperidin-4-amine Dihydrochloride

Welcome to the technical support center for 4-Methylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile bifunctional building block. As a geminal diamine provided in its salt form, its effective use requires a specific set of considerations that differ from a simple primary or secondary amine. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions - Core Concepts & Handling

This section addresses the most critical preliminary questions. A solid understanding of these fundamentals is the first step toward a successful reaction.

Question 1: I'm not seeing any reaction. Is my this compound reagent active?

Answer: This is the most common issue and it stems from the nature of the reagent. This compound is a salt where both the primary amine and the tertiary piperidine nitrogen are protonated. In this form, the primary amine is not nucleophilic and will not participate in reactions like acylations or alkylations.

To activate the reagent, you must add a base to liberate the free amine. The reaction's success is critically dependent on the choice and stoichiometry of this base. Without sufficient base, your starting material will remain protonated and inert.

Protocol: Liberation of the Free Amine for Reaction

-

Dissolve this compound (1.0 eq.) in your chosen anhydrous reaction solvent.

-

Under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath. This mitigates any exothermic reaction from the neutralization.

-

Add a suitable non-nucleophilic base (a minimum of 2.2 equivalents, see Question 2 for details) dropwise to the stirred suspension.

-

Allow the mixture to stir at room temperature for 15-30 minutes. The reagent is now in its active, free-base form and ready for the addition of your electrophile.

Question 2: How many equivalents of base are required for my reaction?

Answer: The stoichiometry of the base is paramount. Using an insufficient amount will result in low or no yield. You need to account for two distinct acidic species:

-

The Dihydrochloride Salt: Two equivalents of base are required to neutralize the two HCl molecules associated with the starting material.

-

The Reaction Byproduct: Most reactions, such as acylation with an acyl chloride or alkylation with an alkyl halide, will generate an additional equivalent of acid (e.g., HCl).

Therefore, a minimum of three equivalents of base is the recommended starting point for many common reactions. For reactions that do not generate an acid byproduct (e.g., reductive amination), 2.0 to 2.2 equivalents may suffice.

Question 3: What are the best choices for bases and solvents?

Answer: The ideal base should be strong enough to deprotonate the ammonium salts but should not compete as a nucleophile. The solvent must be compatible with your reagents and reaction type, and crucially, it should be anhydrous.

| Recommended Bases | Category | Key Considerations |

| Triethylamine (TEA) | Tertiary Amine | Common and cost-effective. pKa of conjugate acid is ~10.7. Ensure it is freshly distilled and dry. |

| Diisopropylethylamine (DIPEA) | Hindered Tertiary Amine | Also known as Hünig's base. Its steric bulk makes it non-nucleophilic, which is highly advantageous.[1] |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | A suitable heterogeneous base for many applications. Requires vigorous stirring. Less effective in non-polar solvents. |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic Base | Use with caution. Reserved for situations where a very strong, non-nucleophilic base is required, such as deprotonating less acidic N-H bonds. |

| Recommended Solvents | Category | Key Considerations |

| Dichloromethane (DCM) | Chlorinated | Excellent for many coupling reactions. Ensure anhydrous grade is used. |

| Tetrahydrofuran (THF) | Ether | Good general-purpose solvent. Must be anhydrous as it is hygroscopic. |

| Acetonitrile (ACN) | Polar Aprotic | Suitable for a wide range of reactions. Must be anhydrous. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Use when higher temperatures are needed to drive the reaction to completion. |

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is often a multifactorial problem. This guide provides a logical workflow to diagnose and resolve the underlying causes.

Workflow for Diagnosing Low Yield

Caption: A troubleshooting flowchart for low yield reactions.

Problem: Low conversion in an N-acylation reaction with an acyl chloride.

-

Primary Cause & Rationale: The most likely culprit is incomplete neutralization of all acidic species. Each mole of acyl chloride that reacts with the primary amine will produce one mole of HCl, which will immediately protonate and deactivate another mole of the free amine. Without a sufficient excess of a "scavenger" base, the reaction will stall after partial conversion.

-

Solution: Ensure at least 3.0 equivalents of a base like DIPEA or TEA are used. Monitor the reaction pH (using wetted pH paper on a sample) to ensure it remains basic throughout the process.

Problem: The reaction stalls in a reductive amination with an aldehyde/ketone.

-

Primary Cause & Rationale: Reductive aminations first involve the formation of an imine/enamine intermediate, followed by reduction. The initial condensation step is often the rate-limiting step and can be slow. Furthermore, the reducing agent may be degrading.

-

Solution:

-

Pre-formation of the Imine: Allow the free amine (liberated with >2.0 eq. of base) and the carbonyl compound to stir together for 1-2 hours before introducing the reducing agent. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can also drive this equilibrium forward.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild and can be added directly to the mixture of the amine and carbonyl. If using sodium borohydride (NaBH₄), it is best to add it after the imine has formed, and it may require a protic solvent like methanol or ethanol.[2][3]

-

Section 3: Managing Side Reactions and Impurities

The bifunctional nature of 4-Methylpiperidin-4-amine can lead to specific side products if reaction conditions are not carefully controlled.

| Side Reaction | Plausible Cause | Mitigation Strategy |

| Di-acylation / Di-alkylation | The newly formed secondary amine product is also nucleophilic and reacts with a second equivalent of the electrophile. | Use a slight excess (1.05-1.1 eq.) of the 4-Methylpiperidin-4-amine relative to the electrophile. Add the electrophile slowly and at a low temperature (0 °C) to maintain low concentration and favor reaction at the more accessible primary amine.[1] |

| Oligomerization | If using a bifunctional electrophile (e.g., a diacyl chloride), polymerization can occur. | Use high dilution conditions to favor intramolecular cyclization or monoreaction over intermolecular polymerization. |

Section 4: Product Isolation and Purification Strategies

The basicity of the piperidine nitrogen in your product is a powerful tool for purification.

Question: My product seems to be stuck in the aqueous layer during workup. How can I isolate it?

Answer: This is a common and advantageous property. It indicates your product is basic and has been protonated by an acidic aqueous wash, making it highly water-soluble. You can leverage this with a formal acid-base extraction.

Protocol: Acid-Base Extraction for Purification

-

After the reaction is complete, quench it with water and transfer the mixture to a separatory funnel.

-

Extract with an organic solvent (e.g., Ethyl Acetate, DCM). Your desired product may be in either the organic or aqueous layer at this point, depending on the pH.

-

To remove non-basic impurities, acidify the combined mixture with 1M HCl to a pH of ~2.

-

Separate the layers. The protonated product is now exclusively in the aqueous layer. Wash this aqueous layer again with an organic solvent to remove any remaining non-basic organic impurities.[1]

-

Carefully add a base (e.g., 2M NaOH or solid K₂CO₃) to the aqueous layer until the pH is >10. This deprotonates your product, making it less water-soluble.

-

Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or a 3:1 Chloroform/Isopropanol mixture for more polar products).

-

Combine the final organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product.

Purification Strategy Decision Tree

Caption: A decision tree for selecting a purification method.

References

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. Available at: [Link]

-

Material Balance of 1-Methylpiperidin-4-Amine . environmentalclearance.nic.in. Available at: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly . PMC - NIH. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . PubMed Central. Available at: [Link]

-

How to remove excess 4-amino piperidine from reaction medium? . ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4-Methylpiperidin-4-amine Dihydrochloride

Welcome to the technical support guide for 4-Methylpiperidin-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during its use. The following frequently asked questions and troubleshooting guides are based on fundamental chemical principles and established laboratory practices.

Table of Contents

-

FAQs & Troubleshooting

-

Experimental Protocols

-

References

FAQs & Troubleshooting

Q1: My reaction is showing multiple spots on TLC, even with a pure starting material. What are the likely side products?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate when using this compound often points to side reactions involving its two amine functionalities. The molecule contains both a primary amine (at the 4-position) and a tertiary amine (the piperidine nitrogen). Their relative reactivity depends on the reaction conditions.

-

Over-alkylation/Acylation: The primary amine is generally more nucleophilic and will react preferentially. However, under forcing conditions or with an excess of a reactive electrophile (like an alkyl halide or acyl chloride), the piperidine nitrogen can also react, leading to the formation of a quaternary ammonium salt.[1][2] This salt is highly polar and will likely have a very low Rf value on the TLC plate.

-

Reaction with Coupling Reagents: In amide coupling reactions, the primary amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct, especially if the carboxylic acid is not activated efficiently.[3]

-

Impurity from Synthesis: Although you may start with a seemingly pure material, trace impurities from the synthesis of 4-Methylpiperidin-4-amine could be present. For instance, if synthesized from 1-methyl-4-piperidone, incomplete amination could leave residual ketone.[4]

Troubleshooting Workflow:

Caption: Troubleshooting multiple spots on TLC.

Q2: I'm observing incomplete conversion in my acylation/alkylation reaction. How can I drive it to completion?

A2: Incomplete conversion when reacting this compound is a common issue. The dihydrochloride salt form means that both amine groups are protonated. For either amine to act as a nucleophile, it must be deprotonated to its free base form.

-

Insufficient Base: You must use at least two equivalents of a suitable base to neutralize the dihydrochloride and a third equivalent to scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride). A weak base or insufficient stoichiometry will result in a significant portion of the starting material remaining as the unreactive salt.

-

Choice of Base: The choice of base is critical. For acylations with acyl chlorides, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (Hünig's base) is recommended. For alkylations, a stronger base like potassium carbonate may be necessary, especially with less reactive alkyl halides.

-

Solvent Effects: The reaction solvent can influence the solubility of the starting material and the base, affecting reaction rates. Aprotic polar solvents like DMF or DMSO can be effective but may complicate work-up.[5]

| Parameter | Recommendation for Acylation | Recommendation for Alkylation |

| Base Stoichiometry | > 3 equivalents | > 2 equivalents |

| Base Type | Triethylamine, DIPEA | K₂CO₃, Cs₂CO₃ |

| Solvent | Dichloromethane, THF | Acetonitrile, DMF |

| Temperature | 0 °C to room temperature | Room temperature to 60 °C |

Q3: My final product is difficult to purify and seems to have a greasy consistency. What could be the cause?

A3: A greasy or oily product often indicates the presence of impurities that interfere with crystallization.

-

Quaternary Ammonium Salts: As mentioned in Q1, over-alkylation can lead to the formation of quaternary ammonium salts.[1] These salts can be hygroscopic and exist as oils, making purification by standard chromatography challenging.

-

Residual Base/Solvent: High-boiling point bases (like DIPEA) or solvents (like DMF or DMSO) can be difficult to remove and may result in an oily residue.[5]

-

Greasy Byproducts: In some reactions, byproducts from the reagents themselves can be greasy. For example, in amide coupling reactions using carbodiimides, the resulting urea byproduct can sometimes be difficult to remove completely.

Purification Strategies:

-

Aqueous Wash: A thorough aqueous workup is essential. Washing with dilute acid (e.g., 1M HCl) can help remove residual basic starting material and some basic byproducts. Washing with saturated sodium bicarbonate can remove acidic impurities.

-

Precipitation/Trituration: If your desired product is a solid, attempting to precipitate it from a solution by adding a non-polar solvent (e.g., hexane or ether) can be effective. Triturating the oily residue with a non-polar solvent can sometimes induce crystallization.

-

Chromatography with Additives: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of amine-containing compounds and aid in separation.

Q4: Is the freebase of 4-Methylpiperidin-4-amine stable?

A4: Generally, aminopiperidine derivatives are stable compounds.[6] However, like many primary amines, the free base of 4-Methylpiperidin-4-amine can be susceptible to slow air oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt. For long-term storage, the dihydrochloride salt is preferred due to its greater stability.[7] If you generate the free base for a reaction, it is best to use it immediately or store it under an inert atmosphere (e.g., nitrogen or argon).

Q5: Can 4-Methylpiperidin-4-amine undergo elimination reactions?

A5: While not a common side reaction under standard synthetic conditions, elimination is a theoretical possibility, particularly if the piperidine nitrogen is quaternized with a group that has a beta-hydrogen, leading to a Hofmann elimination. This typically requires a strong base and elevated temperatures. For most applications in drug discovery and development, where reactions are conducted under milder conditions, Hofmann elimination is not a significant concern.

Experimental Protocols

Protocol 1: General Procedure for Acylation of 4-Methylpiperidin-4-amine

This protocol describes a general method for the acylation of the primary amine of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (1.0 eq)

-

Triethylamine (3.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Stir bar and round-bottom flask

-

Ice bath

Procedure:

-

To a round-bottom flask charged with a stir bar, add this compound (1.0 eq).

-

Suspend the solid in dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (3.1 eq) to the suspension and stir for 15 minutes.

-

In a separate flask, dissolve the acyl chloride (1.0 eq) in dichloromethane.

-

Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-